

An In-depth Technical Guide to 3-Acetamidocoumarin (CAS 779-30-6)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-Acetamidocoumarin

Cat. No.: B125707

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Abstract

3-Acetamidocoumarin, with CAS number 779-30-6, is a synthetically versatile heterocyclic compound built upon a coumarin scaffold. This molecule has garnered significant interest in various scientific fields due to its intrinsic fluorescence and diverse biological activities. It serves as a crucial intermediate in the synthesis of more complex molecules and as a subject of investigation for its potential therapeutic applications, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of **3-Acetamidocoumarin**, consolidating its physicochemical properties, spectral data, detailed experimental protocols for its synthesis and biological evaluation, and insights into its mechanism of action. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

3-Acetamidocoumarin is a stable, crystalline solid at room temperature. Its core structure consists of a benzopyrone (coumarin) ring substituted with an acetamido group at the 3-position. This substitution is critical to its chemical reactivity and biological profile.

Property	Value	Reference
CAS Number	779-30-6	
Molecular Formula	C ₁₁ H ₉ NO ₃	
Molecular Weight	203.19 g/mol	
Appearance	White to light yellow crystalline powder	
Melting Point	205-210 °C	
IUPAC Name	N-(2-oxo-2H-chromen-3-yl)acetamide	
Synonyms	3-Acetylamino coumarin, N-(2-Oxo-1-benzopyran-3-yl)acetamide	
Solubility	Soluble in organic solvents	

Spectral Data

The structural characterization of **3-Acetamidocoumarin** is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ) ppm
CH ₃	2.15 (s, 3H)
Aromatic-H	7.30-7.70 (m, 4H)
C ₄ -H	8.50 (s, 1H)
NH	9.80 (s, 1H)

¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ) ppm
CH ₃	23.5
Aromatic/Vinyl C	115.8, 118.9, 124.5, 125.1, 128.9, 131.8
C-N	120.5
C=O (Amide)	168.5
C=O (Lactone)	159.0
C-O	153.0

2.2. Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)
N-H Stretch	3200-3300
C=O Stretch (Lactone)	~1720
C=O Stretch (Amide)	~1680
C=C Stretch (Aromatic)	1600-1500

2.3. Mass Spectrometry (MS)

Ion	m/z
[M+H] ⁺	204.0655
[M] ⁺	203.0582

Synthesis of 3-Acetamidocoumarin

The most common and efficient method for the synthesis of **3-Acetamidocoumarin** is the condensation of salicylaldehyde with N-acetylglycine in the presence of a base and a dehydrating agent.

Experimental Protocol: Synthesis from Salicylaldehyde and N-Acetylglycine

This protocol outlines a standard laboratory procedure for the synthesis of **3-Acetamidocoumarin**.

Materials:

- Salicylaldehyde
- N-acetylglycine (Aceturic acid)
- Acetic anhydride
- Anhydrous sodium acetate
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

- **Reactant Mixture:** In a round-bottom flask, combine salicylaldehyde (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.2 equivalents).
- **Addition of Dehydrating Agent:** Add acetic anhydride (3 equivalents) to the flask.
- **Reflux:** Attach a reflux condenser and heat the mixture gently in a heating mantle to 140-150 °C for 5-6 hours. The reaction should be carried out in a fume hood.
- **Precipitation:** After cooling, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. A solid precipitate of **3-Acetamidocoumarin** will form.

- **Filtration and Washing:** Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and byproducts.
- **Recrystallization:** Purify the crude product by recrystallization from ethanol to obtain pure, crystalline **3-Acetamidocoumarin**.
- **Drying:** Dry the purified crystals in a vacuum oven at 60-70 °C.

Caption: Workflow for the synthesis of **3-Acetamidocoumarin**.

Biological Activities and Experimental Protocols

3-Acetamidocoumarin and its derivatives have been investigated for a range of biological activities. The most prominent among these are their antimicrobial and anticancer effects.

Antimicrobial Activity

Coumarin derivatives, including **3-Acetamidocoumarin**, have demonstrated inhibitory activity against various bacterial and fungal strains. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

Organism	Activity	Reference
Staphylococcus aureus	Moderate	
Bacillus subtilis	Moderate	
Escherichia coli	Low to Moderate	
Pseudomonas aeruginosa	Low	
Candida albicans	Moderate	

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)

This protocol provides a generalized procedure for assessing the antimicrobial activity of **3-Acetamidocoumarin**.

Materials:

- **3-Acetamidocoumarin**
- Bacterial/Fungal strains
- Nutrient agar or specific growth medium
- Dimethyl sulfoxide (DMSO) for dissolving the compound
- Sterile petri dishes, pipettes, and loops
- Incubator

Procedure:

- Preparation of Stock Solution: Dissolve a known weight of **3-Acetamidocoumarin** in a minimal amount of DMSO to prepare a stock solution of high concentration.
- Preparation of Agar Plates: Prepare nutrient agar according to the manufacturer's instructions and sterilize it by autoclaving. Cool the agar to 45-50 °C.
- Incorporation of the Compound: Add appropriate volumes of the stock solution of **3-Acetamidocoumarin** to the molten agar to achieve a series of desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate without the compound should also be prepared.
- Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spot-inoculate the surface of the agar plates with the microbial suspension.
- Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for most bacteria) for 24-48 hours.
- Determination of MIC: The MIC is the lowest concentration of **3-Acetamidocoumarin** that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several studies have highlighted the potential of coumarin derivatives as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.

Cell Line	Activity (IC ₅₀)	Reference
MCF-7 (Breast Cancer)	Varies with derivative	
HeLa (Cervical Cancer)	Varies with derivative	
A549 (Lung Cancer)	Varies with derivative	

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

- Cancer cell line of interest
- **3-Acetamidocoumarin**
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microplate
- CO₂ incubator
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **3-Acetamidocoumarin** in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
- **Incubation:** Incubate the plate for another 24-72 hours.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The biological activities of coumarin derivatives are often attributed to their ability to interact with various cellular targets. In the context of cancer, several coumarin compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation. One such critical pathway is the PI3K/AKT pathway, which is often dysregulated in cancer.

While the specific interaction of **3-Acetamidocoumarin** with the PI3K/AKT pathway is a subject of ongoing research, it is hypothesized that it or its derivatives may inhibit the phosphorylation of AKT, a key protein in this pathway. Inhibition of AKT phosphorylation would lead to the downstream suppression of cell survival signals and the induction of apoptosis.

Caption: Potential inhibition of the PI3K/AKT pathway by coumarin derivatives.

Conclusion

3-Acetamidocoumarin (CAS 779-30-6) is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis, coupled with its fluorescent properties and diverse biological activities, makes it a valuable scaffold for further chemical modification and investigation. This guide has provided a consolidated resource of its key properties, spectral data, and detailed experimental protocols to facilitate its use in research. Further studies are warranted to fully elucidate the mechanisms of action of **3-Acetamidocoumarin** and its derivatives and to explore their full therapeutic potential.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com